molecular formula C23H23FN2O2S B11525366 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea CAS No. 309734-89-2

1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea

Cat. No.: B11525366
CAS No.: 309734-89-2
M. Wt: 410.5 g/mol
InChI Key: WGGIJTBMWNGQCJ-UHFFFAOYSA-N
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Description

1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of benzyl, dimethoxyphenyl, and fluorophenyl groups attached to a thiourea core.

Preparation Methods

The synthesis of 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl isothiocyanate with 3,4-dimethoxybenzylamine and 4-fluoroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Benzyl-3-(4-methoxyphenyl)thiourea: Similar in structure but with a methoxy group instead of a fluorophenyl group.

    1-Benzyl-3-phenyl-2-thiourea: Lacks the dimethoxyphenyl and fluorophenyl groups, making it less complex.

    1-(4-Methoxybenzyl)-3-phenylthiourea: Contains a methoxybenzyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

309734-89-2

Molecular Formula

C23H23FN2O2S

Molecular Weight

410.5 g/mol

IUPAC Name

1-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C23H23FN2O2S/c1-27-21-13-8-18(14-22(21)28-2)16-26(15-17-6-4-3-5-7-17)23(29)25-20-11-9-19(24)10-12-20/h3-14H,15-16H2,1-2H3,(H,25,29)

InChI Key

WGGIJTBMWNGQCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)F)OC

Origin of Product

United States

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